molecular formula C42H50O16 B13096231 Hedyotisol A

Hedyotisol A

Cat. No.: B13096231
M. Wt: 810.8 g/mol
InChI Key: LSWNERGQFCAXLI-RJFHMDDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hedyotisol A is a natural product derived from the plant Cocculus orbiculatus. It is a dilignan compound, characterized by its complex structure consisting of a syringaresinol unit and two phenylpropane units. This compound is known for its diverse biological activities and is widely found in traditional Chinese medicinal herbs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hedyotisol A is typically isolated from natural sources, particularly from plants like Cocculus orbiculatus and Hedyotis lawsoniae. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) .

Industrial Production Methods

The scalability of its production is limited by the availability of the plant material and the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions

Hedyotisol A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Hedyotisol A involves its interaction with various molecular targets and pathways. It has been shown to exert neuroprotective effects by increasing the survival rates of PC12 cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Hedyotisol A is unique among dilignans due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C42H50O16

Molecular Weight

810.8 g/mol

IUPAC Name

(1S,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol

InChI

InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3/t25-,26-,35+,36+,37+,38+,39+,40+/m1/s1

InChI Key

LSWNERGQFCAXLI-RJFHMDDPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@H]3[C@@H]4CO[C@H]([C@@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@@H](CO)[C@H](C6=CC(=C(C=C6)O)OC)O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC

Origin of Product

United States

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